1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one, with the CAS number 2034435-33-9, is a complex organic compound that incorporates various functional groups, including a pyridazine ring and a phenoxy group. This compound is classified under acylated pyrrolidinones, which are notable for their diverse biological activities and potential applications in medicinal chemistry.
The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
The reactions typically require careful control of reaction conditions such as temperature, solvent choice, and catalyst presence to ensure high yields and selectivity. Various reagents like base catalysts and protecting groups may be employed to facilitate specific transformations.
The molecular formula for 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one is , with a molecular weight of approximately 327.4 g/mol. The structure features:
The compound's structural representation can be expressed using SMILES notation: Cc1ccc(OC2CCN(C(=O)C(C)Oc3ccccc3)C2)nn1
.
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions:
The mechanism of action for 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one involves interactions with specific biological targets such as enzymes or receptors. The unique structural features allow it to bind effectively to these targets, modulating their activity and leading to various biological effects. Research into its pharmacodynamics may reveal pathways that could be exploited for therapeutic purposes .
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one has potential applications in several scientific fields:
Research into this compound could uncover novel therapeutic applications, particularly in targeting specific biological pathways or diseases .
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0